4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid
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Overview
Description
4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid is a quinazoline derivative, which is a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid typically involves the reaction of anthranilic acid with ethylene oxide under basic conditions to form the intermediate 2-(2-hydroxyethylamino)benzoic acid. This intermediate is then cyclized with formamide to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinazoline-2-carboxylic acid.
Reduction: Formation of 4-(2-hydroxyethylamino)quinazoline-2-methanol.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituent used.
Scientific Research Applications
4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antibacterial properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinazoline-2-carboxylic acid
- 2-Hydroxyquinoline-4-carboxylic acid
- 4-(2-Aminoethylamino)quinazoline-2-carboxylic acid
Uniqueness
4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its hydroxyl and amino groups provide additional sites for chemical modification, enhancing its versatility in drug design and development .
Properties
IUPAC Name |
4-(2-hydroxyethylamino)quinazoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-6-5-12-9-7-3-1-2-4-8(7)13-10(14-9)11(16)17/h1-4,15H,5-6H2,(H,16,17)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPARKCAUFSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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